KMT5A Recognition Determinants: R17 and H18
KMT5A (SET8) exhibits stringent substrate recognition requirements within the H4(15-24) sequence. Structural and mutational analysis reveals that arginine-17 (R17) and histidine-18 (H18) are critical specificity determinants; substitution of either residue with any other amino acid completely abolishes KMT5A enzymatic activity toward the peptide substrate [1]. This sequence dependence is not observed with H4(1-20) or H4(1-24) peptides, which contain R17 and H18 but in a different local sequence context due to the absence of C-terminal residues R19-L23 that contribute to binding cleft intercalation [2].
| Evidence Dimension | Enzymatic activity retention following single-residue substitution |
|---|---|
| Target Compound Data | Wild-type H4(15-24): full activity (Km ~1-2 µM); R17A or H18A substitution: activity undetectable |
| Comparator Or Baseline | H4(1-20) peptide: not a validated substrate for KMT5A in published kinetic studies |
| Quantified Difference | Activity reduction from full to undetectable upon R17 or H18 substitution; comparator peptide shows negligible activity |
| Conditions | In vitro methyltransferase assay with recombinant hSET8, AdoMet as methyl donor, pH 8.0 |
Why This Matters
This establishes that the 15-24 sequence is non-substitutable for KMT5A/B assays; procurement of incorrect H4 peptides yields false-negative results in methyltransferase screening.
- [1] Couture JF, et al. (2005) Structural and functional analysis of SET8, a histone H4 Lys-20 methyltransferase. Genes Dev, 19:1455-1465. DOI: 10.1101/gad.1318405 View Source
- [2] Kudithipudi S, et al. (2012) The SET8 H4K20 protein lysine methyltransferase has a long recognition sequence covering seven amino acid residues. J Biol Chem, 287(26):21955-21969. DOI: 10.1074/jbc.M112.354530 View Source
